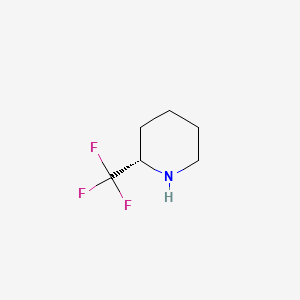

(S)-2-(Trifluoromethyl)piperidine

Overview

Description

“(S)-2-(Trifluoromethyl)piperidine” is a chemical compound with the linear formula C6H10F3N . It can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .

Synthesis Analysis

The synthesis of “(S)-2-(Trifluoromethyl)piperidine” involves an enantioselective iridium-catalyzed hydrogenation of trifluoromethyl substituted pyridinium hydrochlorides . The introduction of a trifluoromethyl group increases the reactivity due to the electron-withdrawing effect . This methodology provides a convenient route to chiral poly-substituted piperidines .

Molecular Structure Analysis

The molecular formula of “(S)-2-(Trifluoromethyl)piperidine” is C6H10F3N . The SMILES string representation is FC(F)(F)[C@@H]1CCCCN1 . The InChI key is NAXDEFXCCITWEU-YFKPBYRVSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving “(S)-2-(Trifluoromethyl)piperidine” are not detailed in the search results, it is known that the compound can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol .

Physical And Chemical Properties Analysis

“(S)-2-(Trifluoromethyl)piperidine” is a liquid at room temperature . It has a density of 1.161 g/mL at 25 °C . The refractive index n20/D is 1.391 . The optical activity [α]22/D is -14.4°, c = 0.5% in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

Stereoselective Synthesis : (S)-2-(Trifluoromethyl)piperidine derivatives have been synthesized using stereoselective methods. For example, 3-substituted 2-(trifluoromethyl)piperidines were synthesized through the ring expansion of (trifluoromethyl)prolinols, derived from L-proline. This process involved regio- and diastereoselective opening of a (trifluoromethyl)aziridinium intermediate by various nucleophiles (Rioton et al., 2015).

Synthesis of Analogues : The synthesis of trifluoro-substituted analogues of piperidine alkaloids was achieved in a few steps from 2-trifluoromethyl keto-protected 4-piperidones. This methodology allowed the creation of 2-(trifluoromethyl)-4-piperidinols and 4-amino-2-(trifluoromethyl)piperidines (Bariau et al., 2006).

Functionalization of Trifluoromethyl Piperidines : A method for the synthesis of substituted trifluoromethyl piperidines with diverse functionalization was detailed. It demonstrated the introduction of a trifluoromethyl (Tfm) group into piperidine-based alkaloids, enhancing their bioactivity and chemical properties (Jatoi et al., 2021).

Formation of Fluorinated N-Heterocycles : The development of a Pd-catalyzed [4 + 2] annulation approach has been reported to access analogs of 3-fluoro- and trifluoromethylthio-piperidines. These compounds serve as important building blocks in discovery chemistry (García-Vázquez et al., 2021).

Pharmaceutical and Biological Applications

Anti-Tubercular Activities : Some mefloquine derivatives, including diphenyl[((R*,S*)-2,8-bis(trifluoromethyl)quinolin-4-yl)-piperidin-2-yl-methanolato-O,N]boron, have shown significant anti-tubercular activities. This highlights the potential of trifluoromethyl-piperidine derivatives in medicinal chemistry (Wardell et al., 2011).

Development of p53-HDM2 Inhibitors : Substituted piperidines, including those with 2-(trifluoromethyl)thiophene, have been developed as p53-HDM2 inhibitors. They have demonstrated efficacy in causing tumor regression in various human cancer xenograft models in mice (Bogen et al., 2016).

Safety and Hazards

“(S)-2-(Trifluoromethyl)piperidine” is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .

Mechanism of Action

Target of Action

This compound belongs to the class of piperidine derivatives, which have been identified as potent inhibitors of various biological targets

Mode of Action

Piperidine derivatives are known to interact with their targets by forming stable complexes, thereby inhibiting the target’s function . The trifluoromethyl group may enhance the compound’s binding affinity to its targets.

Biochemical Pathways

Piperidine derivatives have been implicated in various biochemical pathways, including those involved in antibacterial and insecticidal activities

Pharmacokinetics

The compound’s physical properties, such as its boiling point (128°c to 130°c) and density (116), suggest that it may have good bioavailability .

Result of Action

Related compounds have shown antibacterial and insecticidal activities , suggesting that (S)-2-(Trifluoromethyl)piperidine may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets . .

properties

IUPAC Name |

(2S)-2-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXDEFXCCITWEU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654841 | |

| Record name | (2S)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Trifluoromethyl)piperidine | |

CAS RN |

154727-51-2 | |

| Record name | (2S)-2-(Trifluoromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 154727-51-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)